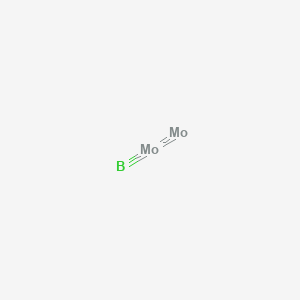
DICARBONYL(CHLORO)RHODIUM(I), DIMER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DICARBONYL(CHLORO)RHODIUM(I), DIMER can be synthesized through the reaction of rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically occurs under controlled conditions, including a specific temperature range and pressure to ensure the formation of the desired dimeric complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where rhodium trichloride is treated with carbon monoxide. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
DICARBONYL(CHLORO)RHODIUM(I), DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: Ligand substitution reactions are common, where the carbonyl or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis bases, acetylacetone, and tetrahydrothiophene. These reactions often require specific conditions such as controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include various rhodium complexes with different ligands, such as dicarbonyl(acetylacetonato)rhodium(I) and adducts with Lewis bases .
Wissenschaftliche Forschungsanwendungen
DICARBONYL(CHLORO)RHODIUM(I), DIMER has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which DICARBONYL(CHLORO)RHODIUM(I), DIMER exerts its effects involves the coordination of the rhodium center with various ligands. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds through its ability to coordinate with multiple ligands. This coordination ability allows it to participate in catalytic cycles, enhancing the efficiency of various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rhodium(I) carbonyl chloride
- Rhodium(I) dicarbonyl chloride dimer
- Tetracarbonyldi-μ−chlorodirhodium(I)
Uniqueness
DICARBONYL(CHLORO)RHODIUM(I), DIMER is unique due to its specific coordination environment and its ability to act as a versatile catalyst in a wide range of organic reactions. Its stability and reactivity make it a preferred choice in both academic and industrial settings .
Eigenschaften
CAS-Nummer |
14404-25-2 |
|---|---|
Molekularformel |
C4Cl2O4Rh2 |
Molekulargewicht |
388.76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)




